molecular formula C6H14O8S2 B13387100 Dimesyl-meso-erythritol CAS No. 13308-13-9

Dimesyl-meso-erythritol

Cat. No.: B13387100
CAS No.: 13308-13-9
M. Wt: 278.3 g/mol
InChI Key: YCPOZVAOBBQLRI-OLQVQODUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .

Industrial Production Methods

In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tresulfan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tresulfan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tresulfan is unique in its ability to undergo pH-dependent conversion to active epoxide compounds, which provides a targeted approach to cancer treatment. Its use as a conditioning agent before HSCT also sets it apart from other alkylating agents .

Biological Activity

Dimesyl-meso-erythritol is a compound derived from meso-erythritol, a sugar alcohol known for its low-calorie sweetening properties. This article explores the biological activity of this compound, focusing on its metabolic effects, potential health implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two mesylate groups attached to the erythritol backbone. This modification enhances its solubility and potential biological activity compared to its parent compound, meso-erythritol.

Metabolism and Absorption

Research indicates that erythritol, including its derivatives like this compound, is minimally metabolized in humans. Approximately 90% of ingested erythritol is absorbed in the small intestine and excreted unchanged in urine, with negligible fermentation by gut microbiota . This property makes it a candidate for use as a low-calorie sweetener without significant impact on blood glucose levels.

Cardiovascular Effects

Recent studies have raised concerns about the cardiovascular implications of erythritol consumption. A significant body of research suggests that erythritol can enhance platelet reactivity, leading to increased thrombus formation. For instance, a study involving over 4,000 participants found that higher plasma levels of erythritol were associated with an elevated risk of major adverse cardiovascular events (MACE), including heart attacks and strokes .

The mechanism behind this effect appears to involve the activation of platelets, which are crucial for blood clotting. In vitro studies demonstrated that erythritol significantly increased collagen-dependent platelet adhesion and thrombus formation under physiological conditions .

Case Studies

  • Cleveland Clinic Study : A controlled study demonstrated that after consuming a drink containing erythritol, participants exhibited over a 1,000-fold increase in plasma erythritol levels. Notably, platelet aggregation responses were markedly heightened compared to those who consumed sugar .
  • Longitudinal Observational Study : In a cohort study tracking participants over three years, researchers found that elevated erythritol levels correlated with a higher incidence of heart attacks and strokes. The hazard ratios indicated that for every 1 μM increase in erythritol concentrations, there was a corresponding increase in MACE risk .

Summary of Research Findings

StudyFindingsPopulation
Cleveland Clinic StudyIncreased platelet reactivity post-ingestion of erythritol20 healthy volunteers
Longitudinal StudyHigher erythritol levels linked to increased cardiovascular event riskOver 4,000 participants
NIH ResearchErythritol consumption associated with enhanced blood clot formationVarious cohorts

Properties

CAS No.

13308-13-9

Molecular Formula

C6H14O8S2

Molecular Weight

278.3 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+

InChI Key

YCPOZVAOBBQLRI-OLQVQODUSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O

Origin of Product

United States

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